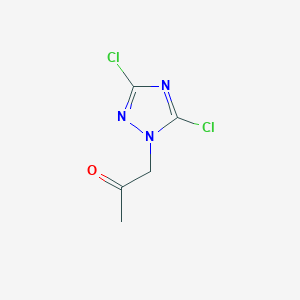

1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acétone

Vue d'ensemble

Description

1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone is a chemical compound with the molecular formula C5H5Cl2N3O and a molecular weight of 194.02 g/mol . It is a versatile small molecule scaffold used in various research and industrial applications . The compound features a triazole ring substituted with two chlorine atoms and an acetone moiety, making it a valuable building block in synthetic chemistry .

Applications De Recherche Scientifique

1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone has a wide range of scientific research applications, including:

Analyse Biochimique

Biochemical Properties

1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it may interact with cytochrome P450 enzymes, leading to altered drug metabolism and potential drug-drug interactions . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity.

Cellular Effects

The effects of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone on cells are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may inhibit the proliferation of certain cancer cells by interfering with signaling pathways such as the PI3K/Akt pathway . Additionally, it can induce apoptosis in these cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes.

Molecular Mechanism

At the molecular level, 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit the activity of certain kinases, which play a crucial role in cell signaling and regulation . This inhibition can result in altered cellular responses and functions. Additionally, the compound may affect gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone in laboratory settings are critical for its effectiveness. Over time, the compound may degrade, leading to reduced potency and altered effects on cellular function. Long-term studies have shown that the compound can have sustained effects on cellular processes, but its stability must be carefully monitored to ensure consistent results .

Dosage Effects in Animal Models

The effects of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses may result in toxicity or adverse effects, such as liver damage or altered metabolic function . It is essential to determine the optimal dosage to achieve the desired effects without causing harm.

Metabolic Pathways

1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can have different biological activities . These metabolic pathways can influence the overall effects of the compound on cellular function and health.

Transport and Distribution

The transport and distribution of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone within cells and tissues are crucial for its activity. The compound may be transported by specific transporters or binding proteins, which can affect its localization and accumulation within cells . Understanding these transport mechanisms is essential for predicting the compound’s effects and optimizing its use in research and therapeutic applications.

Subcellular Localization

The subcellular localization of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . This localization can be mediated by targeting signals or post-translational modifications that direct the compound to its site of action. Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and optimizing its use in research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone can be synthesized through several synthetic routes. One common method involves the reaction of 3,5-dichloro-1H-1,2,4-triazole with acetone under controlled conditions . The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction is carried out at room temperature or slightly elevated temperatures to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Analyse Des Réactions Chimiques

Types of Reactions

1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the triazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The acetone moiety can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Substitution Reactions: Substituted triazole derivatives with various functional groups.

Oxidation Reactions: Carboxylic acids or other oxidized derivatives.

Reduction Reactions: Alcohols or other reduced derivatives.

Mécanisme D'action

The mechanism of action of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . It may also interact with cellular receptors and signaling pathways, modulating various biological processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

3,5-Dichloro-1H-1,2,4-triazole: A precursor to 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone with similar chemical properties.

1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)ethanol: A related compound with an ethanol moiety instead of an acetone moiety.

Uniqueness

1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone is unique due to its acetone moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs . This uniqueness makes it a valuable compound for various research and industrial applications .

Activité Biologique

1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone is a triazole derivative known for its diverse biological activities. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms, which contribute to their reactivity and interaction with biological systems. This article explores the compound's biological activity, synthesis, mechanisms of action, and applications in various fields.

- IUPAC Name: 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone

- Molecular Formula: C5H5Cl2N3O

- Molecular Weight: 210.02 g/mol

- Density: 1.66 g/cm³

| Property | Value |

|---|---|

| Boiling Point | 360.7 °C (predicted) |

| Melting Point | N/A |

| Flash Point | N/A |

Antimicrobial Properties

Research indicates that 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone exhibits significant antimicrobial activity. It has been tested against various bacterial and fungal strains, demonstrating effectiveness comparable to established antifungal agents.

Case Study: Antifungal Activity

A study evaluated the antifungal properties of several triazole derivatives against Candida albicans and Aspergillus niger. The results showed that compounds with similar structures to 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone had Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 2.0 mg/mL .

The mechanism by which 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone exerts its biological effects is primarily through the inhibition of specific enzymes involved in biosynthetic pathways in fungi and bacteria. The triazole ring is known to disrupt the synthesis of ergosterol in fungal cell membranes, leading to cell death.

Key Mechanisms:

- Inhibition of cytochrome P450 enzymes involved in ergosterol biosynthesis.

- Disruption of nucleic acid synthesis through interference with DNA and RNA polymerases.

Research Findings

Recent studies have focused on the compound's potential as a scaffold for drug development. The following table summarizes key research findings related to its biological activity:

Medicinal Chemistry

The compound is being explored for its potential as a lead compound in drug discovery due to its promising antimicrobial properties. Its structure allows for modifications that could enhance efficacy and reduce toxicity.

Agricultural Use

Given its antifungal properties, 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone is also considered for use in agricultural applications as a fungicide. Its ability to inhibit fungal growth makes it a candidate for protecting crops from fungal infections.

Propriétés

IUPAC Name |

1-(3,5-dichloro-1,2,4-triazol-1-yl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2N3O/c1-3(11)2-10-5(7)8-4(6)9-10/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHHPTRPUNZLOGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402023 | |

| Record name | 1-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625401-77-6 | |

| Record name | 1-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.